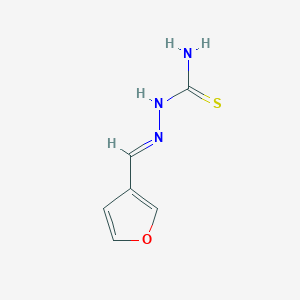
2-(Furan-3-ylmethylene)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-3-ylmethylene)hydrazinecarbothioamide is an organic compound characterized by the presence of a furan ring attached to a hydrazinecarbothioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-ylmethylene)hydrazinecarbothioamide typically involves the condensation reaction between furan-3-carbaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Furan-3-carbaldehyde+Thiosemicarbazide→this compound
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Furan-3-ylmethylene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarbothioamide group into different functional groups.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield furan derivatives with additional oxygen-containing functional groups, while reduction could produce amines or other reduced forms of the original compound.
Applications De Recherche Scientifique
2-(Furan-3-ylmethylene)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-(Furan-3-ylmethylene)hydrazinecarbothioamide exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls or interfere with essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways within the cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Furan-2-ylmethylene)hydrazinecarbothioamide: Similar structure but with the furan ring attached at a different position.
2-(Thiophen-3-ylmethylene)hydrazinecarbothioamide: Contains a thiophene ring instead of a furan ring.
2-(Pyridin-3-ylmethylene)hydrazinecarbothioamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
2-(Furan-3-ylmethylene)hydrazinecarbothioamide is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with biological targets. This positioning can result in different biological activities and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C6H7N3OS |
|---|---|
Poids moléculaire |
169.21 g/mol |
Nom IUPAC |
[(E)-furan-3-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C6H7N3OS/c7-6(11)9-8-3-5-1-2-10-4-5/h1-4H,(H3,7,9,11)/b8-3+ |
Clé InChI |
RTJXLNJDADTMRV-FPYGCLRLSA-N |
SMILES isomérique |
C1=COC=C1/C=N/NC(=S)N |
SMILES canonique |
C1=COC=C1C=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















